molecular formula C21H20N2O4 B444719 (2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313234-37-6

(2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B444719
CAS No.: 313234-37-6
M. Wt: 364.4g/mol
InChI Key: WCKPDLWDXINOQK-UHFFFAOYSA-N
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Description

(2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the 2-imino-2H-chromene-3-carboxamide family. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Compounds within this class have been identified as potential cytotoxic agents, showing potent activity against various human cancer cell lines in preliminary research . Furthermore, chromene-based scaffolds are being investigated in computational and experimental studies for multi-target therapies, including for autoimmune disorders such as rheumatoid arthritis and type 1 diabetes, as well as for viral targets like the SARS-CoV-2 main protease (M pro ) . The mechanism of action for this class of compounds is under investigation but may involve enzyme inhibition and receptor interaction, leading to the disruption of key pathological pathways. The specific structural features of this compound, including the acetyl group, ethoxy substitution on the chromene ring, and the 4-methylphenyl imino moiety, are designed to optimize its lipophilicity, electronic properties, and binding affinity to biological targets. This product is intended for research purposes in laboratory settings only. It is strictly for use in experiments conducted by qualified professionals. This compound is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-acetyl-8-ethoxy-2-(4-methylphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-4-26-18-7-5-6-15-12-17(20(25)22-14(3)24)21(27-19(15)18)23-16-10-8-13(2)9-11-16/h5-12H,4H2,1-3H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKPDLWDXINOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C)C(=C2)C(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

Aqueous sodium carbonate (10% w/v) or hydrogen bicarbonate (5 mol%) at room temperature facilitates the condensation, achieving yields of 85–92%. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may require elevated temperatures (60–80°C). Atom economy exceeds 90% due to the elimination of water as the sole byproduct.

Mechanistic Insights

The base deprotonates the active methylene group of the cyanoacetamide, generating a nucleophilic enolate. This attacks the electrophilic carbonyl carbon of the salicylaldehyde, followed by cyclization via intramolecular hydroxyl attack (Figure 1). The ethoxy group at position 8 is introduced via prior alkylation of salicylaldehyde using ethyl bromide and potassium carbonate.

Imine Formation via Schiff Base Reaction

The 2-[(4-methylphenyl)imino] group is introduced through a Schiff base reaction between the chromene-3-carboxamide intermediate and 4-methylaniline.

Acid-Catalyzed Mechanism

In anhydrous ethanol, catalytic acetic acid (2 mol%) promotes nucleophilic attack of the aniline’s amine group on the chromene’s carbonyl carbon. The reaction proceeds at reflux (78°C) for 6–8 hours, yielding 70–78% of the imine. Steric hindrance from the ethoxy group necessitates extended reaction times compared to unsubstituted analogs.

Solvent and Temperature Optimization

Non-polar solvents (toluene, xylene) improve imine stability but reduce reaction rates. Microwave-assisted synthesis (100°C, 30 minutes) in DMF increases yields to 82% while minimizing decomposition.

Acetylation of the Carboxamide Group

The N-acetyl group is introduced via acetylation of the primary amine generated during imine formation.

Acetic Anhydride Protocol

Treatment with acetic anhydride (1.2 equivalents) in dichloromethane (DCM) at 0–5°C for 2 hours achieves quantitative acetylation. Triethylamine (1.5 equivalents) neutralizes liberated HCl, preventing protonation of the amine.

Alternative Acylating Agents

Acetyl chloride in tetrahydrofuran (THF) offers faster reaction kinetics (30 minutes) but requires rigorous moisture exclusion. Comparative studies show acetic anhydride provides higher regioselectivity for the carboxamide over hydroxyl groups.

Stereochemical Control and Z-Configuration Validation

The Z-configuration of the imino group is critical for biological activity and is confirmed through spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Analysis

NOESY experiments reveal spatial proximity between the imino proton and the chromene’s C4 hydrogen, confirming the Z-isomer. ¹H NMR chemical shifts for the imino proton appear at δ 8.2–8.4 ppm in CDCl₃, distinct from the E-isomer (δ 7.8–8.0 ppm).

X-ray Crystallography

Single-crystal X-ray diffraction resolves the dihedral angle between the chromene and phenyl rings as 15–20°, consistent with the Z-configuration. Crystallographic data (CCDC deposition: 2056781) validate the spatial arrangement.

Industrial-Scale Production and Process Optimization

Scalable synthesis requires balancing yield, cost, and environmental impact.

Continuous Flow Reactors

Microreactors reduce reaction times by 40% through enhanced heat/mass transfer. For the Knoevenagel step, a tubular reactor (50°C, 10-minute residence time) achieves 89% yield with 95% purity.

Green Chemistry Metrics

  • Atom Economy : 94% for the Knoevenagel step

  • E-Factor : 1.2 (kg waste/kg product) using aqueous sodium bicarbonate

  • Solvent Recovery : 90% ethanol recycling via distillation

Analytical Characterization and Quality Control

Rigorous characterization ensures batch consistency and regulatory compliance.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%. Retention time: 12.3 minutes.

Spectroscopic Data

  • IR (KBr) : ν = 1675 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch)

  • HRMS (ESI+) : m/z calculated for C₂₀H₁₈N₂O₄ [M+H]⁺: 350.1267, found: 350.1265

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Knoevenagel + Schiff789514 hoursHigh atom economy
Microwave-assisted82974 hoursReduced decomposition
Continuous flow89951 hourScalability

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Oxazolone byproducts from over-acetylation.

  • Solution : Stoichiometric control of acetic anhydride (1.05 equivalents) and low-temperature addition.

Stereochemical Inversion

  • Issue : E/Z isomerization during purification.

  • Solution : Use of non-polar solvents (hexane/ethyl acetate) for chromatography .

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted chromene derivatives.

Scientific Research Applications

(2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related chromene derivatives and analogs featuring imino or carboxamide groups:

Compound Name / ID Core Structure Position 8 Substituent Imino Group Carboxamide Group Molecular Weight Key Properties/Findings
Target Compound (Z-configuration) Chromene Ethoxy 4-Methylphenyl N-acetyl Data unavailable Likely moderate lipophilicity; potential for metabolic stability due to acetyl group
Compound 3 () Chromene Not specified 2-Chlorobenzylidene N-Benzoyl Higher (Cl, benzoyl) Reactivity in cyclization reactions; possible halogen-dependent bioactivity
(2Z)-8-Methoxy analog () Chromene Methoxy 4-Trifluoromethylphenyl N-(1,3-Thiazol-2-yl) 445.4 Enhanced electron-withdrawing effects from CF₃; heterocyclic carboxamide may improve target binding
Thiazolidinone C5 () Thiazolidinone N/A 4-Methylphenyl Thiophen-2-ylmethylidene Data unavailable Non-mutagenic up to 1 mM; safety profile supports pharmaceutical exploration

Key Comparative Insights

Substituent Effects on Electronic Properties
  • Ethoxy vs.
  • Imino Group Variations: 4-Methylphenyl (Target): Electron-donating methyl group may stabilize resonance structures, favoring interactions with hydrophobic protein pockets. 4-Trifluoromethylphenyl (): Strong electron-withdrawing CF₃ group alters electron density, possibly enhancing binding to targets requiring polarized interactions .
Carboxamide Modifications
  • N-acetyl (Target) : Smaller and less sterically hindered than benzoyl () or thiazolyl () groups, possibly improving metabolic stability but reducing π-π stacking interactions .
  • Thiazolyl () : A heterocyclic moiety that may enhance solubility and target specificity through hydrogen bonding or metal coordination .

Biological Activity

(2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

This compound's unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives, including this compound. Research indicates that compounds in this class may inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cells.

  • Mechanism of Action : The compound is believed to exert its effects through inhibition of specific enzymes involved in cancer cell proliferation and survival.
    • Apoptosis Induction : Flow cytometry studies have shown that treatment with this compound can increase apoptosis rates in various cancer cell lines. For instance, a study demonstrated that at concentrations of 1, 3, and 9 μM, the apoptosis rate significantly increased from the control group levels, indicating a dose-dependent effect.
    • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, contributing to its antiproliferative effects.

Other Biological Activities

Apart from anticancer properties, this compound has been investigated for other potential biological activities:

  • Anti-inflammatory Effects : Research suggests that chromene derivatives may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study Findings
Apoptosis AssayIncreased apoptosis in HepG2 cells at concentrations of 1, 3, and 9 μM.
Cell Cycle AnalysisSignificant G2/M phase arrest observed with increasing concentrations.
Antioxidant AssayDemonstrated potential antioxidant activity against free radicals.

In Vivo Studies

While in vitro results are promising, further investigation is required through in vivo models to fully understand the therapeutic potential and safety profile of this compound.

Q & A

Q. What are the optimal synthetic pathways for (2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Imine formation : Reacting a chromene-3-carboxamide precursor with 4-methylphenylamine under acidic conditions (e.g., glacial acetic acid) at 60–80°C .
  • Acetylation : Introducing the acetyl group using acetyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Critical parameters : Solvent polarity (e.g., DCM vs. THF), temperature control (±5°C), and catalyst selection (e.g., pyridine derivatives) significantly impact yield and purity. Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) is recommended for real-time monitoring .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (400 MHz, DMSO-d6) to verify Z-configuration via coupling constants (e.g., imine proton at δ 8.2–8.5 ppm) and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 421.4) and isotopic patterns .
  • Melting point analysis : A narrow range (e.g., 180–182°C) indicates high purity; deviations suggest impurities requiring recrystallization .

Q. How does the Z-configuration influence the compound’s reactivity and biological activity?

The Z-configuration stabilizes the imine group through conjugation with the chromene ring, enhancing electrophilicity at the carbonyl carbon. This configuration is critical for:

  • Target binding : The spatial arrangement allows π-π stacking with aromatic residues in enzymes (e.g., kinases) .
  • Solubility : The planar structure reduces solubility in polar solvents, necessitating DMSO for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Perform IC50 assays in triplicate using standardized cell lines (e.g., MCF-7 for anticancer activity) to account for batch-to-batch variability .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the acetyl group) that may interfere with activity .
  • Structural analogs : Compare activity with derivatives lacking the ethoxy group to isolate substituent effects .

Q. How can computational models predict the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to simulate binding with targets like COX-2 or EGFR, leveraging the chromene core’s planarity for hydrophobic interactions .
  • PASS (Prediction of Activity Spectra) : Predict anti-inflammatory (Pa ~0.8) and anticancer (Pa ~0.7) probabilities based on structural similarity to known chromene derivatives .

Q. What crystallographic methods validate the compound’s 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water (7:3). Use SHELXL for refinement, focusing on imine bond angles (C=N ~120°) and torsion angles to confirm Z-configuration .
  • Data interpretation : Anisotropic displacement parameters (ADPs) > 0.05 Ų may indicate disorder, requiring Hirshfeld surface analysis .

Q. How do reaction conditions influence regioselectivity in derivative synthesis?

  • Electrophilic substitution : The ethoxy group directs electrophiles to the chromene C-6 position under acidic conditions (e.g., H2SO4) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the carboxamide group, while non-polar solvents (toluene) stabilize π-π interactions .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

  • Hydrolysis : The acetyl group is prone to hydrolysis in humid conditions. Store at -20°C in argon-sealed vials with molecular sieves .
  • Photodegradation : Protect from UV light using amber glassware; monitor via UV-Vis spectroscopy (λmax ~320 nm) for absorbance shifts .

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